2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features a benzimidazole core linked to an indoline moiety through an ethanone bridge The presence of an ethylsulfonyl group adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Ethylsulfonyl Group: This step might involve sulfonation using ethylsulfonyl chloride in the presence of a base.
Coupling with Indoline: The final step could involve coupling the benzimidazole derivative with indoline using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol.
Substitution: The benzimidazole and indoline rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzimidazole or indoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like kinases or proteases.
Antimicrobial Activity: Exploration as antimicrobial agents against bacteria or fungi.
Medicine
Drug Development: Potential lead compounds for the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with enzymes or receptors, inhibiting their activity. The ethylsulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone.
Indoline Derivatives: Compounds like 1-(indolin-1-yl)-2-(methylsulfonyl)ethanone.
Uniqueness
The unique combination of the benzimidazole core, ethylsulfonyl group, and indoline moiety in 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-26(24,25)19-20-15-8-4-6-10-17(15)22(19)13-18(23)21-12-11-14-7-3-5-9-16(14)21/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWWJLJNOCYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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